molecular formula C7H10O3 B048239 Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate CAS No. 119245-13-5

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate

Cat. No. B048239
M. Wt: 142.15 g/mol
InChI Key: SZAQFDMOPZOEBX-UHFFFAOYSA-N
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Description

“Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate” is a chemical compound with the CAS Number: 365996-95-8 . It has a molecular weight of 142.15 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The InChI code for “Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate” is 1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3 . This indicates the molecular structure of the compound. For a detailed 3D structure, specialized software or resources would be required .


Physical And Chemical Properties Analysis

“Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 142.15 . The compound is stored at room temperature .

Safety And Hazards

The compound has several hazard statements including H227, H315, H319, H335, H410 . Precautionary measures include P210, P235, P261, P264, P273, P280, P302, P305, P313, P332, P337, P338, P351, P352, P362, P370, P378, P391, P403 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-6(8)7-4-2-3-5(7)10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQFDMOPZOEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558794
Record name Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate

CAS RN

119245-13-5
Record name Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl cyclopent-1-ene-1-carboxylate (30.0 g, 237.8 mmol) was dissolved in 20 mL of dichloromethane and 3-chloroperbenzoic acid (64.4 g, 373.3 mmol) was added. The reaction was allowed to stir vigorously for 2 hours. The reaction mixture was diluted with EtOAc and washed with 0.5 N NaOH. The organic layer was dried over sodium sulfate, filtered and concentrated to give 48.0 grams of methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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